molecular formula C17H15FO3 B2736183 (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 394-26-3

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2736183
CAS No.: 394-26-3
M. Wt: 286.30 g/mol
InChI Key: FRCWAQMDSSPPFN-UHFFFAOYSA-N
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Description

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15FO3 and its molecular weight is 286.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical (NLO) Properties

  • NLO Material Synthesis : The compound has been synthesized using the Claisen-Schmidth condensation method, showing potential as an organic nonlinear optical material. Its structure was confirmed using FT-IR spectrum analysis, and single crystals were grown through the slow evaporation method. The compound was found to be transparent in the visible region, with absorption in the UV range. Its NLO efficiency was estimated to be 0.5 times that of standard KDP crystals (Shruthi et al., 2017).

  • Molecular Structure and Hyperpolarizability : The compound's molecular structure was studied through FT-IR, X-ray diffraction, and density functional methods. The results indicated a significant first hyperpolarizability, suggesting its potential in NLO applications. The study provided insights into the molecule's stability, arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

  • Crystal Growth and Vibrational Spectral Studies : Another study focused on the synthesis of a chalcone derivative of this compound, analyzing its vibrational spectra with FT-Raman and FT-IR. The research included structure optimizations and force field calculations based on DFT theory. It provided insights into the molecule's electronic density, molecular shape, and size, as well as its potential NLO properties (Kumar et al., 2015).

Other Applications

  • Potential Antioxidant Activity : A derivative of this compound was synthesized and tested in vitro for antioxidant activity. The research included characterizations using various spectroscopic techniques and X-ray crystallography. The study concluded that certain derivatives exhibit strong antioxidant activity, particularly those with hydroxyl functionalities (Sulpizio et al., 2016).

  • In Silico Study for SARS-CoV-2 Interactions : An in silico study evaluated the interactions of chalcone derivatives with enzymatic and structural targets of SARS-CoV-2. This study is particularly relevant in the context of the COVID-19 pandemic, suggesting that derivatives of this compound could play a role in inhibiting the virus's interaction with host cells (Almeida-Neto et al., 2020).

  • Photophysical Investigation : A derivative of this compound was investigated for its photophysical properties. The study included the synthesis of the compound and an examination of its absorption and fluorescence properties in various solvents. The findings suggest potential applications in areas like fluorescent probes and optical sensors (Asiri et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone, which is then subjected to a Claisen-Schmidt condensation with propionaldehyde to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "4-fluoroacetophenone", "base", "propionaldehyde" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone.", "Step 2: Claisen-Schmidt condensation of the chalcone with propionaldehyde to yield the final product, (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one." ] }

CAS No.

394-26-3

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3

InChI Key

FRCWAQMDSSPPFN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC

solubility

not available

Origin of Product

United States

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